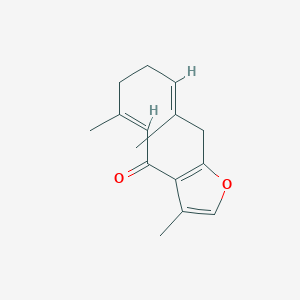
(-)-Mitorubrinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(-)-Mitorubrinic acid: is a naturally occurring compound belonging to the class of phenolic acids It is known for its unique chemical structure and biological activities
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Mitorubrinic acid typically involves the use of specific fungal strains that produce this compound as a secondary metabolite. The extraction process includes culturing the fungi under controlled conditions, followed by extraction and purification of the compound using chromatographic techniques.
Industrial Production Methods: Industrial production of this compound is still in the research phase, with efforts focused on optimizing the yield and purity of the compound through biotechnological methods. This includes genetic modification of fungal strains and optimization of fermentation conditions.
化学反応の分析
Types of Reactions: (-)-Mitorubrinic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and biological properties.
科学的研究の応用
Chemistry: (-)-Mitorubrinic acid is used as a precursor in the synthesis of other complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound is studied for its antimicrobial and antioxidant properties. It has shown potential in inhibiting the growth of certain bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.
Medicine: The compound’s antioxidant properties have led to research into its potential use in preventing oxidative stress-related diseases. It is also being studied for its potential anti-inflammatory and anticancer activities.
Industry: In the industrial sector, this compound is explored for its potential use in developing natural preservatives and additives due to its antimicrobial properties.
作用機序
The mechanism of action of (-)-Mitorubrinic acid involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:
Antioxidant Activity: By scavenging free radicals and reducing oxidative stress.
Antimicrobial Activity: By disrupting the cell membrane integrity of microorganisms, leading to cell death.
Anti-inflammatory Activity: By inhibiting the production of pro-inflammatory cytokines and enzymes.
類似化合物との比較
Gallic Acid: Known for its antioxidant and antimicrobial properties.
Caffeic Acid: Exhibits antioxidant, anti-inflammatory, and anticancer activities.
Ferulic Acid: Known for its antioxidant and anti-inflammatory properties.
Uniqueness: (-)-Mitorubrinic acid is unique due to its specific fungal origin and its distinct chemical structure, which contributes to its diverse biological activities. Unlike other phenolic acids, it has shown a broader spectrum of antimicrobial activity and higher potency in certain biological assays.
特性
分子式 |
C21H16O9 |
|---|---|
分子量 |
412.3 g/mol |
IUPAC名 |
(E)-3-[7-(2,4-dihydroxy-6-methylbenzoyl)oxy-7-methyl-6,8-dioxoisochromen-3-yl]prop-2-enoic acid |
InChI |
InChI=1S/C21H16O9/c1-10-5-12(22)8-15(23)18(10)20(28)30-21(2)16(24)7-11-6-13(3-4-17(25)26)29-9-14(11)19(21)27/h3-9,22-23H,1-2H3,(H,25,26)/b4-3+ |
InChIキー |
ZJIWQCFXEQSFGR-ONEGZZNKSA-N |
異性体SMILES |
CC1=CC(=CC(=C1C(=O)OC2(C(=O)C=C3C=C(OC=C3C2=O)/C=C/C(=O)O)C)O)O |
正規SMILES |
CC1=CC(=CC(=C1C(=O)OC2(C(=O)C=C3C=C(OC=C3C2=O)C=CC(=O)O)C)O)O |
同義語 |
mitorubrinic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B1239069.png)
![(Z)-7-[(4R,5R)-2,4-bis(trimethylsilyloxy)-5-[(E,3S)-3-trimethylsilyloxyoct-1-enyl]cyclopenten-1-yl]hept-5-enoic acid](/img/structure/B1239070.png)
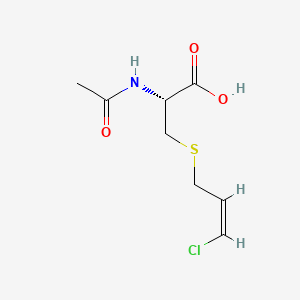


![(E)-8-[7-Hydroxy-2-[2-[6-hydroxy-6-(hydroxymethyl)-4-(5-methoxy-6-methyloxan-2-yl)oxy-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid](/img/structure/B1239075.png)
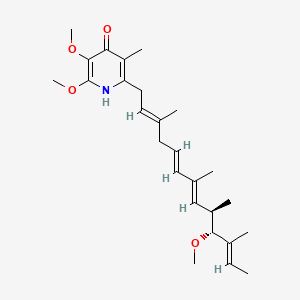
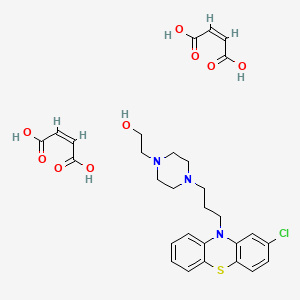
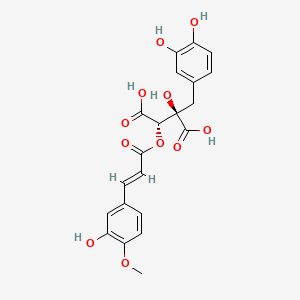
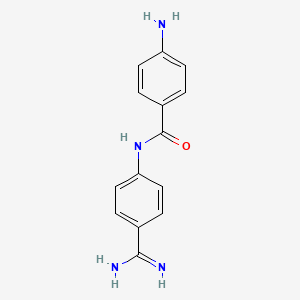

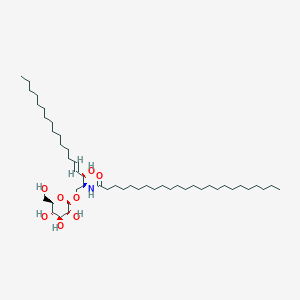
![[(40-OH)MeLeu]4-Cyclosporin A](/img/structure/B1239086.png)
